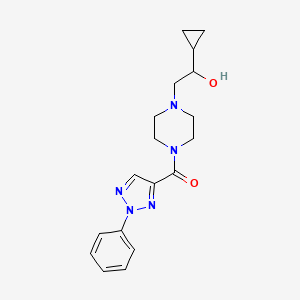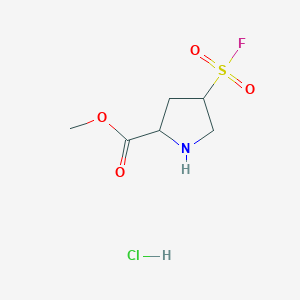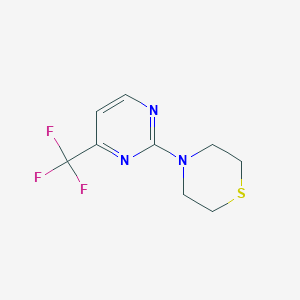
4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” is a chemical compound that belongs to the class of heteroaromatic thioamides . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethyl-containing building blocks and the assembly of pyrimidine from these building blocks . The specific synthesis process for “this compound” might involve similar steps, but the exact process would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrimidine ring and a trifluoromethyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Similar compounds have been used as reactants in the preparation of aminopyridines through amination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be characterized by its molecular weight, density, and refractive index . The presence of a trifluoromethyl group and a pyridine structure in similar compounds has been associated with distinctive physical-chemical properties .Applications De Recherche Scientifique
Discovery and Inhibition Pathways
The compound 4-(Pyrimidin-4-yl)morpholines, including structures resembling 4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine, are significant pharmacophores for inhibiting the PI3K and PIKK pathways. These compounds' effectiveness stems from the morpholine oxygen's ability to form key hydrogen bonding interactions, offering selectivity over a broader kinome spectrum. Such compounds have shown promise in developing selective inhibitors for mTORC1 and mTORC2, crucial for cancer research and therapy (Hobbs et al., 2019).
Synthesis and Anti-inflammatory Properties
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been explored for their anti-inflammatory properties, specifically targeting tumor necrosis factor alpha and nitric oxide. The development of a rapid and green synthetic method for these compounds highlights their potential in medical chemistry and drug development (Lei et al., 2017).
Charge Transfer Material Applications
The exploration of pyrimidine derivatives, including 4,6-di(thiophen-2-yl)pyrimidine, for charge transfer materials in electronic applications indicates the compound's relevance beyond biomedical fields. These derivatives have been studied for their potential to reduce HOMO–LUMO energy gaps and improve intra-molecular charge transfer, essential for developing new electronic materials (Irfan, 2014).
Photophysical and Electrochemical Properties
Research into chromophores involving pyrimidine cores, such as those containing 4-(trifluorophenyl)quinazoline and related derivatives, has revealed their potential in luminescent and electrochemical applications. These compounds' properties, influenced by electron-withdrawing substituents, have implications for designing materials with desired luminescent and nonlinear optical properties (Moshkina et al., 2020).
Trifluoromethylated Analogues Synthesis
The synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcases the chemical versatility and potential pharmaceutical applications of these compounds. Their ability to form stable conformations and interactions highlights their utility in developing new medicinal compounds (Sukach et al., 2015).
Safety and Hazards
The safety and hazards associated with “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” would depend on its specific properties. Similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard, with potential risks including skin and eye irritation, respiratory irritation, and specific target organ toxicity .
Orientations Futures
The future directions for research on “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” could include further exploration of its potential applications in the pharmaceutical and agrochemical industries, as well as the development of new synthesis methods and the investigation of its mechanism of action . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c10-9(11,12)7-1-2-13-8(14-7)15-3-5-16-6-4-15/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZKISLYHPLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
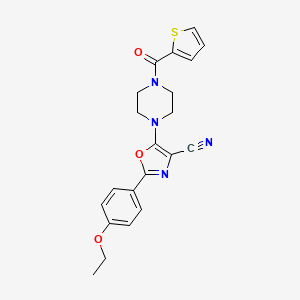
![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638406.png)
![1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2638407.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)
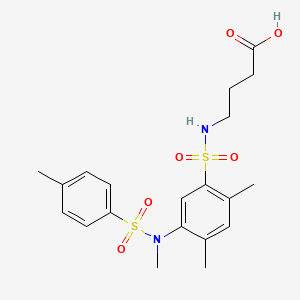


![4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2638420.png)

![1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2638424.png)
